4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a triazole ring, a sulfanyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Benzonitrile Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are often employed under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced nitrile derivatives
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities.
Medicine
In medicinal chemistry, the compound can serve as a lead compound for the development of new drugs. Its triazole ring is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile depends on its specific application. For instance, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide
- 4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid
Uniqueness
Compared to similar compounds, 4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile stands out due to its nitrile group, which can undergo unique chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C23H18N4OS |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C23H18N4OS/c1-28-21-10-6-5-9-20(21)22-25-26-23(27(22)19-7-3-2-4-8-19)29-16-18-13-11-17(15-24)12-14-18/h2-14H,16H2,1H3 |
InChI Key |
QUGQQGJLNUUCAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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